Z-Gly-Pro-AMC
Overview
Description
“N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide” is an organic compound that belongs to the class of oligopeptides . These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Scientific Research Applications
Enzyme Activity Detection and Distribution
The synthesis of N-carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide (Z-Gly-Pro-MeCouNH) has facilitated the determination of post-proline cleaving enzyme activity, providing a sensitive method for detecting enzyme levels in various tissues and body fluids. This substrate demonstrates a higher affinity for the enzyme compared to previous substrates, allowing for the detection of enzyme activity in samples such as semen, which showed the highest cleaving activity. The distribution of post-proline cleaving enzyme and other proline-specific peptidases has been extensively studied in rat tissues, revealing significant activity in the testis, liver, and skeletal muscle. These findings underline the importance of Z-Gly-Pro-MeCouNH in researching enzyme distribution and activity, potentially contributing to our understanding of various biological processes and conditions (Yoshimoto et al., 1979).
Mechanism of Action
Target of Action
The primary target of Benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate, also known as Z-Gly-Pro-AMC, is the enzyme prolyl endopeptidase . Prolyl endopeptidase is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues .
Mode of Action
This compound functions as a fluorogenic substrate for prolyl endopeptidase . It is hydrolyzed by prolyl endopeptidase to generate highly fluorescent 7-amido-4-methylcoumarin . The fluorescence can be measured kinetically, which provides a means of monitoring the activity of the enzyme .
Biochemical Pathways
The hydrolysis of this compound by prolyl endopeptidase is a part of the broader proteolytic activity of this enzyme. Prolyl endopeptidase is known to cleave peptide bonds involving proline residues, and it plays a role in the metabolism of proline-containing peptides . The downstream effects of this activity can vary depending on the specific peptides being metabolized.
Result of Action
The hydrolysis of this compound by prolyl endopeptidase results in the production of highly fluorescent 7-amido-4-methylcoumarin . This fluorescence can be measured and used as an indicator of the activity of prolyl endopeptidase .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of prolyl endopeptidase . For example, the enzyme’s activity can be measured at a specific temperature (37 ℃) according to one protocol . Additionally, the presence of other molecules, such as inhibitors of prolyl endopeptidase, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Z-Gly-Pro-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate. It is hydrolyzed by prolyl endopeptidase to generate highly fluorescent 7-amido-4-methylcoumarin . This reaction is significant for measuring the activity of prolyl endopeptidase and other related enzymes. The compound interacts with enzymes such as fibroblast activation protein (FAP) and prolyl oligopeptidase (PREP), which are involved in various physiological and pathological processes .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for specific proteases. In cellular assays, it is used to measure the activity of prolyl endopeptidase and related enzymes, which play roles in cell signaling pathways, gene expression, and cellular metabolism . The hydrolysis of this compound by these enzymes results in the production of fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured to assess enzyme activity .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by prolyl endopeptidase. This enzyme cleaves the peptide bond in this compound, releasing 7-amido-4-methylcoumarin, a highly fluorescent product . This reaction is used to study enzyme kinetics and inhibition, providing insights into the enzyme’s activity and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C and protected from light . Over time, the hydrolysis
Properties
IUPAC Name |
benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXKKRKNGWXEG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218662 | |
Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68542-93-8 | |
Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068542938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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